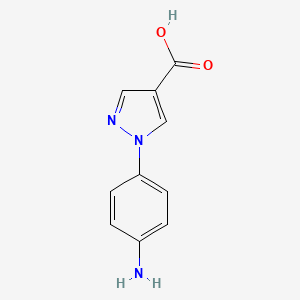

1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 4-aminophenyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. For instance, its methyl-substituted derivative (5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid) was synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon, yielding a 76% isolated yield .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUZVOIWQPVTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Research indicates that derivatives of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid exhibit potent analgesic and anti-inflammatory activities. For instance, studies have shown that related pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A notable example includes the synthesis of 4-(pyrazol-1-yl)carboxanilides that demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives were tested for their cytotoxic effects against various cancer cell lines, showing promising results with some compounds exhibiting IC50 values lower than those of established chemotherapeutics . Another study indicated that certain pyrazole derivatives could induce apoptosis in A549 lung cancer cells, suggesting their utility in cancer therapy .

The compound has been implicated in cardiovascular research, particularly in developing treatments for cardiac hypertrophy. A study demonstrated that related pyrazole compounds could activate NFAT signaling pathways associated with hypertrophic growth in cardiac cells, indicating potential therapeutic applications for heart failure .

Agricultural Applications

In agricultural chemistry, 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid is explored for its role in developing herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for enhancing crop protection while minimizing environmental impacts. Research has indicated that modifications of this compound can lead to more effective agrochemicals .

Biochemical Research

The compound serves as a valuable tool for studying enzyme inhibition and receptor binding. It has been used to investigate the mechanisms of action for various enzymes, contributing to the understanding of biochemical pathways and disease mechanisms . For instance, its derivatives have been evaluated for their ability to inhibit xanthine oxidoreductase, an enzyme involved in purine metabolism and associated with gout and other conditions .

Data Tables

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Activity

Case Study 2: Anticancer Efficacy

Wirkmechanismus

The mechanism of action of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of pyrazole-4-carboxylic acid derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., -NH₂): The 4-aminophenyl group in the target compound enhances nucleophilicity, facilitating reactions like amide coupling. This contrasts with electron-withdrawing groups (e.g., -F in 4-fluorophenyl derivatives), which reduce reactivity but improve metabolic stability .

- Functional Group Impact :

Antioxidant and Anti-Inflammatory Activity

Derivatives like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde () exhibit significant antioxidant and anti-inflammatory activity, with IC₅₀ values comparable to standard drugs like ascorbic acid and diclofenac. The carbaldehyde group likely contributes to free radical scavenging . In contrast, the target compound’s carboxylic acid group may favor interactions with enzymes like cyclooxygenase (COX), though specific data are pending.

Antimicrobial and Anticancer Potential

Chlorinated analogs, such as 1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (), show promise in antimicrobial studies due to the electron-withdrawing chlorine enhancing membrane penetration. Similarly, quinoline-substituted pyrazole acids () are explored for antimalarial activity .

Biologische Aktivität

1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyrazole ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism. Inhibition of XOR can lead to reduced levels of uric acid, which is beneficial in conditions such as gout .

- Antioxidant Activity : The pyrazole moiety contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect against oxidative stress-related diseases .

Biological Activity Data

| Activity | IC50 Value | Reference |

|---|---|---|

| Xanthine Oxidoreductase Inhibition | 72.4 µM (moderate) | |

| Antioxidant Activity | Not specified | |

| Antimicrobial Activity | Effective against multiple strains |

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazole structure significantly impact the biological activity of derivatives. For instance, the introduction of different substituents on the phenyl ring or variations in the carboxylic acid group can enhance or diminish inhibitory potency against XOR and other targets.

Case Studies

- A study synthesized various derivatives of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid and evaluated their XOR inhibitory activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency compared to those with electron-donating groups .

- Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain modifications led to significant reductions in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Therapeutic Applications

The biological activities of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid suggest several potential therapeutic applications:

- Gout Treatment : Due to its XOR inhibitory activity, it may serve as a treatment option for gout by lowering uric acid levels.

- Antioxidant Therapy : Its antioxidant properties could make it a candidate for preventing oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.

- Antimicrobial Agents : The compound's efficacy against various microbial strains positions it as a potential lead for developing new antimicrobial drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.